1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
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Overview
Description
1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a chemical compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a benzhydryl group attached to a pyrazolo[1,5-a]pyridin-5-yl moiety through a urea linkage. The presence of these functional groups endows the compound with distinctive chemical and biological properties, making it a valuable subject of study in various fields.
Mechanism of Action
Target of Action
The primary target of 1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is the Mitogen-activated protein kinase 1 . This enzyme plays a crucial role in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines, which are structurally similar to this compound, have beneficial properties as antimetabolites in purine biochemical reactions . They can inhibit the activity of their target enzymes, thereby disrupting the normal biochemical pathways in the cell .
Biochemical Pathways
The compound affects the purine biochemical pathways due to its structural similarity to purine analogues . The disruption of these pathways can lead to a variety of downstream effects, including the inhibition of cell growth and proliferation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of a drug can significantly impact its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target enzyme. By inhibiting the activity of the Mitogen-activated protein kinase 1, the compound can disrupt normal cellular processes and potentially lead to cell death .
Biochemical Analysis
Biochemical Properties
1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea interacts with various enzymes, proteins, and other biomolecules. It has been found to have antitrypanosomal activity , indicating that it may interact with enzymes and proteins involved in the life cycle of trypanosomes
Cellular Effects
Related pyrazolo[1,5-a]pyrimidines have been found to inhibit the growth of certain cell lines . This suggests that this compound may also have cytotoxic effects, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that pyrazolo[1,5-a]pyrimidines can act as antimetabolites in purine biochemical reactions , suggesting that they may exert their effects by binding to and inhibiting enzymes involved in these reactions.
Metabolic Pathways
Given its structural similarity to purines, it may be involved in similar metabolic pathways, potentially interacting with enzymes or cofactors involved in these processes .
Preparation Methods
The synthesis of 1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides access to the pyrazolo[1,5-a]pyridin-5-yl core, which can then be further functionalized to introduce the benzhydryl and urea groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazolo[1,5-a]pyridin-5-yl ring are replaced by other nucleophiles.
Condensation: The urea linkage allows for condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper complexes, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include oxidized or reduced derivatives, substituted pyrazolo[1,5-a]pyridin-5-yl compounds, and various condensation products.
Scientific Research Applications
1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the development of new materials with specific electronic or photophysical properties, such as organic light-emitting diodes (OLEDs) and sensors.
Comparison with Similar Compounds
1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea can be compared to other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their functional groups and overall properties.
Phenylpyrazoles: These compounds contain a pyrazole ring bound to a phenyl group and exhibit different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other related compounds.
Properties
IUPAC Name |
1-benzhydryl-3-pyrazolo[1,5-a]pyridin-5-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c26-21(23-18-12-14-25-19(15-18)11-13-22-25)24-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,20H,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAHLOZVLADZFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC4=CC=NN4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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